molecular formula C8H15N7O2 B130541 (2,3-Diazidopropyl)-carbamic Acid 1,1-Dimethylethyl Ester CAS No. 190840-29-0

(2,3-Diazidopropyl)-carbamic Acid 1,1-Dimethylethyl Ester

Cat. No. B130541
M. Wt: 241.25 g/mol
InChI Key: JQCNNYTWXOUCDB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Application in Synthesis of HIV Protease Inhibitor

A study by Patel, Chu, and Mueller (2003) demonstrated the use of a related compound, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester, in the synthesis of the HIV protease inhibitor Atazanavir. They achieved a diastereomeric purity of >98% and an enantiomeric excess of >99.3% for the alcohol intermediate (Patel, Chu, & Mueller, 2003).

Role in Palladium-catalyzed Amination

Mullick et al. (2010) discussed the use of Carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent in palladium-catalyzed amination of aryl halides and chlorides, which can be crucial in synthesizing anilines with sensitive functional groups (Mullick et al., 2010).

Involvement in Chemical Reactions

An unexpected chemical reaction involving {2-[2-(2,2-dimethylpropionylamino)-5-fonnyl-6-methoxypyrinüdin^-ylamino]ethyl}carbamic acid ferf-butyl ester was reported by Parker et al. (2002), showcasing the complex behavior and potential of these compounds in chemical synthesis processes (Parker, Hughes, Parker, & Ray, 2002).

Use in Stereoselective Reactions

The compound was also discussed in the context of stereoselective reactions. Garner and Park (2003) highlighted the utility of a similar derivative, 1,1,-dimethylethyl (S)- or (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, as a useful intermediate in various organic reactions (Garner & Park, 2003).

Biocatalytic Conversion

Gill and Patel (2006) developed an efficient biocatalytic method for converting (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, a related compound, into a critical intermediate for the synthesis of the dipeptidyl peptidase IV inhibitor Saxagliptin (Gill & Patel, 2006).

Catalysis of Esterification

Shieh, Dell, and Repič (2002) discovered that 1,8-Diazabicyclo[5.4.0]undec-7-ene is an effective catalyst for the esterification of carboxylic acids with dimethyl carbonate, proposing a plausible mechanism involving a carbamate intermediate, indicating the versatility of related compounds in catalysis (Shieh, Dell, & Repič, 2002).

Safety And Hazards

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Future Directions

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I hope this general information is helpful, and I encourage you to consult a chemistry textbook or a reliable online resource for more detailed information on these topics. If you have specific questions about a different compound, feel free to ask!


properties

IUPAC Name

tert-butyl N-(2,3-diazidopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N7O2/c1-8(2,3)17-7(16)11-4-6(13-15-10)5-12-14-9/h6H,4-5H2,1-3H3,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCNNYTWXOUCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572110
Record name tert-Butyl (2,3-diazidopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Diazidopropyl)-carbamic Acid 1,1-Dimethylethyl Ester

CAS RN

190840-29-0
Record name tert-Butyl (2,3-diazidopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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